molecular formula C40H64N14O16S2 B12433439 Transdermal Peptide Disulfide

Transdermal Peptide Disulfide

Cat. No.: B12433439
M. Wt: 1061.2 g/mol
InChI Key: FWUYMNWIICKKSQ-PSWNKCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Transdermal Peptide Disulfide typically involves the incorporation of cysteine residues into a peptide sequence, followed by the formation of disulfide bonds. This process can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The disulfide bonds are formed by oxidizing the thiol groups of cysteine residues using reagents such as iodine or air oxidation .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Transdermal Peptide Disulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with modified disulfide bridges, which can alter their biological activity and stability .

Scientific Research Applications

Transdermal Peptide Disulfide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Transdermal Peptide Disulfide involves the formation of disulfide bonds, which stabilize the peptide structure and enhance its ability to penetrate the skin barrier. The compound interacts with the lipid bilayer of the skin, allowing the therapeutic agents to pass through more efficiently. This process reduces enzymatic degradation and improves the stability of the delivered molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Transdermal Peptide Disulfide is unique in its ability to enhance transdermal delivery specifically. While other compounds like glutathione and thioredoxin are involved in redox reactions and maintaining cellular redox balance, this compound is designed to facilitate the passage of therapeutic agents through the skin, making it particularly valuable in drug delivery applications .

Properties

Molecular Formula

C40H64N14O16S2

Molecular Weight

1061.2 g/mol

IUPAC Name

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

InChI

InChI=1S/C40H64N14O16S2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

FWUYMNWIICKKSQ-PSWNKCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.